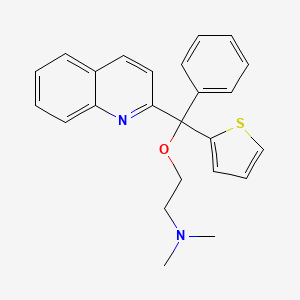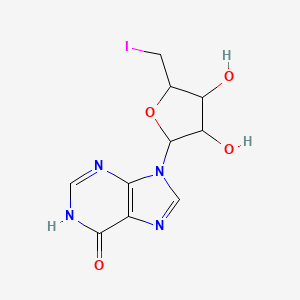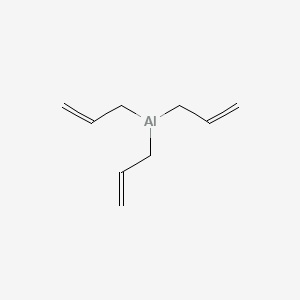
N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline and thiophene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Quinoline and thiophene oxides.
Reduction: Reduced derivatives of quinoline and thiophene.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, its ability to intercalate into DNA and RNA structures can affect gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyltryptamine: A hallucinogenic compound known for its interaction with sigma-1 receptors and modulation of voltage-gated sodium channels.
N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine: A compound used in pharmaceutical research as a reference material.
Uniqueness: N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine is unique due to its combination of quinoline and thiophene moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6949-92-4 |
|---|---|
Molekularformel |
C24H24N2OS |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine |
InChI |
InChI=1S/C24H24N2OS/c1-26(2)16-17-27-24(23-13-8-18-28-23,20-10-4-3-5-11-20)22-15-14-19-9-6-7-12-21(19)25-22/h3-15,18H,16-17H2,1-2H3 |
InChI-Schlüssel |
ONZPQLSPPCXUQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3C=C2)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)









![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)

![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

